1-Allyl-5-oxopyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

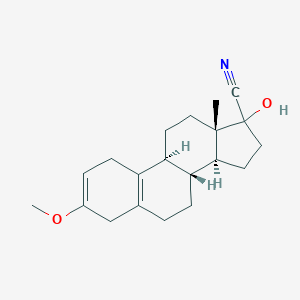

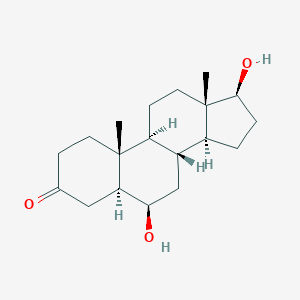

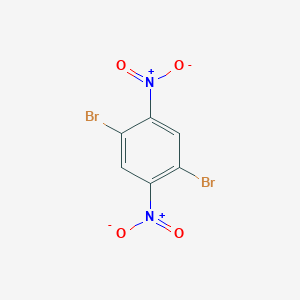

“1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a heterocyclic compound with the empirical formula C8H11NO3 . It has a molecular weight of 169.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The SMILES string of “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is O=C(N(CC=C)C1)CC1C(O)=O . This notation provides a way to represent the molecule’s structure using ASCII strings.

Physical And Chemical Properties Analysis

“1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a solid compound . More detailed physical and chemical properties were not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

1-Allyl-5-oxopyrrolidine-3-carboxylic acid: serves as a precursor in the synthesis of various bioactive compounds. Its structure is amenable to cyclization reactions with aliphatic, aromatic, and heterocyclic amines, leading to the creation of molecules with potential analgesic and antihypoxic effects . The versatility of this compound allows for the exploration of a wide range of pharmacological activities.

Analgesic Activity Enhancement

The compound has been utilized to enhance analgesic activity. Research indicates that derivatives with an aromatic or heterocyclic radical in the 1-position exhibit slightly greater analgesic properties . This suggests its role in the development of new pain management therapies.

Antihypoxic Effects

Studies have shown that derivatives of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid possess varying degrees of antihypoxic effects . This property is crucial for medical conditions where tissues are deprived of adequate oxygen supply, and there is potential for therapeutic applications in such scenarios.

GABA-Receptor Antagonism

The compound’s derivatives are predicted to be potential GABA-receptor antagonists . This application is significant in the field of neuropharmacology, where modulation of GABA receptors can lead to treatments for conditions like epilepsy, anxiety, and sleep disorders.

Histamine-N-Methyl Transferase Inhibition

Derivatives of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid may act as inhibitors of histamine-N-methyl transferase . This enzyme is involved in the metabolism of histamine, and its inhibition could be relevant in managing allergic reactions and other histamine-related conditions.

Benzodiazepine Receptor Antagonism

The compound is also explored for its potential as a benzodiazepine receptor antagonist . This application could lead to the development of new anxiolytic drugs without the addictive properties of traditional benzodiazepines.

Antimicrobial Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including those derived from 1-Allyl-5-oxopyrrolidine-3-carboxylic acid , in targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi . This opens up avenues for new antimicrobial agents in an era of increasing antibiotic resistance.

Chemical Synthesis and Modification

The compound is used in chemical synthesis to create derivatives with azole, diazole, and hydrazone moieties . These modifications can lead to the development of novel compounds with diverse biological activities.

Eigenschaften

IUPAC Name |

5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPNARIZMOTIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389993 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

16199-99-8 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)